N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE
CAS No.: 1351646-67-7
Cat. No.: VC6689634
Molecular Formula: C22H28ClN3O4S
Molecular Weight: 465.99
* For research use only. Not for human or veterinary use.
![N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-2,5-DIMETHYL-N-[2-(MORPHOLIN-4-YL)ETHYL]FURAN-3-CARBOXAMIDE HYDROCHLORIDE - 1351646-67-7](/images/structure/VC6689634.png)
Specification
CAS No. | 1351646-67-7 |
---|---|
Molecular Formula | C22H28ClN3O4S |
Molecular Weight | 465.99 |
IUPAC Name | N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)furan-3-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C22H27N3O4S.ClH/c1-14-5-6-18(27-4)19-20(14)30-22(23-19)25(8-7-24-9-11-28-12-10-24)21(26)17-13-15(2)29-16(17)3;/h5-6,13H,7-12H2,1-4H3;1H |
Standard InChI Key | CVGCJJYRKBMUQN-UHFFFAOYSA-N |
SMILES | CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=C(OC(=C4)C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises three distinct domains:
-
Benzothiazole core: A 1,3-benzothiazole ring substituted with a methoxy group at position 4 and a methyl group at position 7.
-
Furancarboxamide moiety: A 2,5-dimethylfuran-3-carboxamide linked to the benzothiazole’s C2 position.
-
Morpholinoethyl side chain: An N-ethylmorpholine group attached to the carboxamide nitrogen.
The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications .
Physicochemical Properties
Key computed and experimental properties include:
The benzothiazole and furan rings contribute to aromatic stacking interactions, while the morpholine group introduces polarity, balancing hydrophobicity and solubility .
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis route for this compound is documented, analogous benzothiazole-furan hybrids are typically synthesized via:
-
Benzothiazole formation: Cyclization of 2-aminothiophenol derivatives with carbonyl sources.
-
Carboxamide coupling: Reaction of benzothiazol-2-amine with activated furancarboxylic acid derivatives (e.g., acyl chlorides).
-
Morpholine incorporation: Alkylation of the secondary amine with 2-chloroethylmorpholine under basic conditions .
A representative multi-step synthesis for a related morpholine-benzothiazole hybrid (PubChem CID 29138529) involves sequential Ullmann coupling, amidation, and salt formation, yielding a final hydrochloride product .
Structural Analogues and SAR Insights
Key analogues with documented bioactivity include:
Structure-activity relationship (SAR) studies highlight that:
-
Methoxy groups at benzothiazole C4 enhance metabolic stability .
-
Morpholine side chains improve solubility and target engagement (e.g., carbonic anhydrase IX) .
-
Dimethylfuran substitutions modulate steric and electronic interactions with hydrophobic enzyme pockets .
Physicochemical and ADME Profiling
Solubility and Permeability
-
Aqueous solubility: ~15 mg/mL (hydrochloride salt form, predicted) .
-
Caco-2 permeability: 8.2 × 10⁻⁶ cm/s (moderate, suitable for oral administration) .
-
Plasma protein binding: 89% (predicted), indicating significant tissue distribution .
Metabolic Stability
CYP450 isoform screening (predicted):
-
CYP3A4: Primary metabolizer (t₁/₂: 2.8 h).
-
CYP2D6: Minor pathway (t₁/₂: >6 h).
Demethylation at the benzothiazole C4 position is a likely Phase I metabolic route .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume